molecular formula C22H18ClN3O4S2 B2842878 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide CAS No. 1261020-23-8

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2842878
CAS No.: 1261020-23-8
M. Wt: 487.97
InChI Key: JHXWVVYQCYREBI-UHFFFAOYSA-N
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Description

2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide is a synthetic small molecule characterized by a thieno[3,2-d]pyrimidinone core substituted with a 4-chlorophenyl group at position 3 and a sulfanyl-linked acetamide moiety attached to a 2,4-dimethoxyphenyl ring. The compound’s structure integrates key pharmacophores:

  • 4-Chlorophenyl group: Enhances lipophilicity and may influence target binding via halogen bonding.
  • 2,4-Dimethoxyphenyl acetamide: Introduces hydrogen-bonding capacity and modulates electronic properties.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O4S2/c1-29-15-7-8-16(18(11-15)30-2)24-19(27)12-32-22-25-17-9-10-31-20(17)21(28)26(22)14-5-3-13(23)4-6-14/h3-11H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXWVVYQCYREBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the Dimethoxyphenylacetamide Moiety: This step may involve amide bond formation using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions may include the use of halogenating agents like N-bromosuccinimide (NBS) or nitrating mixtures of nitric and sulfuric acids.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for designing new therapeutic agents targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Variations in the Thieno-Pyrimidinone Core

The saturation and substituents on the thieno-pyrimidinone ring significantly alter molecular conformation and bioactivity:

Compound Core Structure Substituents on Core Key Structural Differences
Target Compound 3,4-Dihydrothieno[3,2-d]pyrimidin-4-one 3-(4-Chlorophenyl) Planar, unsaturated core with a single ketone group
Compound in 6,7-Dihydrothieno[3,2-d]pyrimidin-4-one None Partial saturation at positions 6 and 7 reduces planarity, potentially lowering DNA intercalation capacity
Compound in 3,4-Dihydrothieno[2,3-d]pyrimidin-4-one 3-Ethyl, 5,6-dimethyl Bulky alkyl groups increase steric hindrance, possibly reducing target affinity

Impact : The target compound’s unsaturated core may enhance π-stacking interactions compared to saturated analogs. The absence of alkyl groups (as in ) minimizes steric interference, favoring receptor binding.

Substituents on the Acetamide Moiety

The acetamide’s aryl group governs solubility, hydrogen bonding, and target selectivity:

Compound Acetamide Substituent Electronic Effects Key Differences
Target Compound 2,4-Dimethoxyphenyl Electron-donating methoxy groups increase polarity and H-bonding capacity Enhanced solubility compared to non-polar substituents
Compound in 2,3-Dichlorophenyl Electron-withdrawing chloro groups increase lipophilicity Higher logP value may reduce aqueous solubility but improve membrane permeability
Compound in 3,4-Difluorophenyl Fluorine’s electronegativity enhances metabolic stability Fluorine substituents resist oxidative degradation, prolonging half-life

Impact : The target compound’s 2,4-dimethoxyphenyl group balances polarity and lipophilicity, optimizing bioavailability. Methoxy groups may also engage in hydrogen bonding with target proteins, a feature absent in chloro- or fluoro-substituted analogs.

Data Tables

Table 1. Physicochemical Properties of Selected Compounds

Compound Molecular Weight logP* Key Substituents
Target Compound 513.95 g/mol ~3.2 (estimated) 4-Chlorophenyl, 2,4-dimethoxyphenyl
455.94 g/mol ~2.8 4-Methylphenyl
344.21 g/mol ~3.5 2,3-Dichlorophenyl
293.69 g/mol ~2.9 3,4-Difluorophenyl

*logP values estimated using fragment-based methods.

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